molecular formula C6H7N5 B13083709 [1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine

Cat. No.: B13083709
M. Wt: 149.15 g/mol
InChI Key: FYVRCHFUEVHICK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyrazine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields .

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. Microwave-assisted synthesis is particularly attractive for industrial applications due to its rapidity and efficiency. Additionally, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: NaBH4, hydrogen gas (H2) with a suitable catalyst.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine is unique due to its specific fusion of a triazole ring with a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanamine

InChI

InChI=1S/C6H7N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3,7H2

InChI Key

FYVRCHFUEVHICK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CN)C=N1

Origin of Product

United States

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